PROTEINGERANYLGERANYLTRANSFERASE
Description
Overview of Protein Post-Translational Lipidation
Post-translational lipidation is a crucial cellular mechanism that significantly increases the hydrophobicity of a protein. nih.govcaymanchem.com This increased hydrophobicity facilitates the anchoring of proteins to cellular membranes, a prerequisite for the function of many signaling proteins. creative-proteomics.comwikipedia.org By directing proteins to specific subcellular compartments, such as the plasma membrane or the endoplasmic reticulum, lipidation ensures that they are in the right place at the right time to participate in signaling cascades and other cellular processes. creative-proteomics.comnih.gov The types of lipids attached can vary and include fatty acids like myristate and palmitate, as well as isoprenoids such as farnesyl and geranylgeranyl groups. creative-proteomics.comnih.gov
Classification of Protein Prenyltransferases
The enzymes responsible for attaching isoprenoid groups to proteins are collectively known as protein prenyltransferases. wikipedia.orgnih.gov There are three main types of these enzymes, each with distinct substrate specificities. nih.govnih.gov
| Enzyme | Isoprenoid Group | Target Motif |
| Protein Farnesyltransferase (FTase) | 15-carbon farnesyl group | CaaX box |
| Protein Geranylgeranyltransferase Type I (GGTase-I) | 20-carbon geranylgeranyl group | CaaX box |
| Protein Geranylgeranyltransferase Type II (RabGGTase) | Two 20-carbon geranylgeranyl groups | -CC, -CXC, or -XCXC |
Protein farnesyltransferase (FTase) is an enzyme that catalyzes the attachment of a 15-carbon farnesyl group to a cysteine residue within a specific four-amino acid sequence at the C-terminus of a protein, known as the CaaX box. wikipedia.orgacs.org This process, called farnesylation, is critical for the function of many signaling proteins, including members of the Ras superfamily of small GTP-binding proteins, which are pivotal for cell cycle progression. wikipedia.orgnih.gov FTase is a heterodimer composed of an α-subunit and a β-subunit, with the active site located within the β-subunit. wikipedia.org The enzyme utilizes a zinc ion to facilitate the transfer of the farnesyl group from farnesyl diphosphate (B83284) to the target protein. wikipedia.orgnih.gov
Similar to FTase, Protein Geranylgeranyltransferase Type I (GGTase-I) is a heterodimeric enzyme that recognizes the CaaX motif at the carboxyl terminus of its target proteins. wikipedia.orgnih.gov However, GGTase-I specifically attaches a larger, 20-carbon geranylgeranyl group to the cysteine residue. wikipedia.org The systematic name for this enzyme is geranylgeranyl-diphosphate:protein-cysteine geranylgeranyltransferase. wikipedia.org GGTase-I is composed of an α-subunit, which it shares with FTase, and a distinct β-subunit (PGGT1B) that determines its specificity for the geranylgeranyl pyrophosphate lipid donor and for protein substrates ending in a CaaX box where 'X' is typically a leucine (B10760876) or phenylalanine. wikipedia.orgacs.orguniprot.org This modification is essential for the function of numerous proteins involved in cellular signaling, including members of the Rho, Rac, and Rap families of small GTPases. nih.govjci.org Structurally, GGTase-I also contains a zinc ion in its active site, which is crucial for catalysis. wikipedia.org
Protein Geranylgeranyltransferase Type II, also known as RabGGTase, differs significantly from the CaaX prenyltransferases. jenabioscience.comacs.org It catalyzes the attachment of two 20-carbon geranylgeranyl groups to two cysteine residues located at the C-terminus of Rab proteins, which are key regulators of vesicular transport. jenabioscience.comnih.gov Unlike FTase and GGTase-I, RabGGTase recognizes different C-terminal motifs, typically -XCC, -CXC, or -XCXC. jenabioscience.comebi.ac.uk A unique feature of RabGGTase is its requirement for an accessory protein called Rab escort protein (REP) to present the Rab protein substrate to the enzyme for prenylation. jenabioscience.comacs.org RabGGTase is also a heterodimer, but its α and β subunits are distinct from those of the CaaX prenyltransferases. jenabioscience.com
Historical Context and Significance of Protein Geranylgeranylation Research
The discovery of protein prenylation dates back to the late 1970s and early 1980s. nih.govnih.gov The identification of farnesylated proteins in mammalian cells in the late 1980s spurred significant interest, particularly with the finding that the oncogenic Ras proteins required this modification for their cancer-promoting activity. nih.gov This led to the development of farnesyltransferase inhibitors as potential anti-cancer agents. nih.govwikipedia.org
Subsequent research revealed the existence and importance of geranylgeranylation. The realization that some Ras isoforms could be alternatively geranylgeranylated when farnesylation was blocked highlighted the significance of GGTase-I. jci.org This has made GGTase-I itself a target for the development of anti-cancer therapies, as many proteins crucial for Ras-mediated transformation are substrates for this enzyme. jci.org The study of protein geranylgeranylation has provided profound insights into fundamental cellular processes, including cell signaling, cell cycle control, and immune responses. nih.govfrontiersin.org The development of mouse models with conditional knockouts of the GGTase-I gene has further solidified its importance, demonstrating that its loss can inhibit tumor development. jci.org
Properties
CAS No. |
135371-29-8 |
|---|---|
Molecular Formula |
C9H10N4O |
Origin of Product |
United States |
Q & A
Q. How can systems biology approaches integrate PGGT data into broader signaling networks?
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